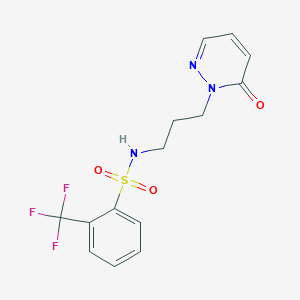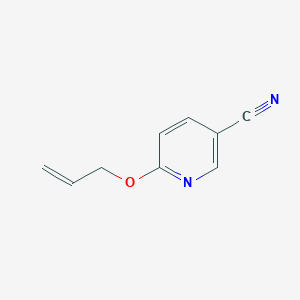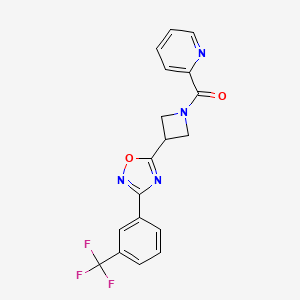![molecular formula C18H13BrN2O3 B2730400 7-bromo-2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one CAS No. 899217-70-0](/img/structure/B2730400.png)
7-bromo-2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-bromo-2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C18H13BrN2O3 and its molecular weight is 385.217. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory and Analgesic Properties
- A study conducted by Chaydhary, Singh, and Kumarverma (2015) synthesized a series of pyrimidine derivatives, including compounds closely related to the specified compound, which exhibited significant anti-inflammatory activity. This was determined using an in-vivo rat paw edema method, indicating potential applications in treating inflammatory conditions (Chaydhary, Singh, & Kumarverma, 2015).
- Another study by Keri, Hosamani, Shingalapur, and Hugar (2010) investigated similar pyrimidine derivatives for their analgesic and anti-pyretic activities, again showing significant potential in these areas. This research also included DNA cleavage studies, which are relevant for understanding the compound's interaction at the molecular level (Keri, Hosamani, Shingalapur, & Hugar, 2010).
Antimicrobial and Antiviral Activities
- Okasha et al. (2016) synthesized chromene molecules, including derivatives similar to the compound , and evaluated their antimicrobial activity. They found promising antibacterial activities against various microorganisms, highlighting potential applications in treating infectious diseases (Okasha, Albalawi, Afifi, Fouda, Al-Dies, & El-Agrody, 2016).
- Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini (2003) explored the antiviral activities of pyrimidine derivatives, including compounds related to the one . Their findings indicated marked inhibitory effects on retrovirus replication in cell culture, suggesting a role in antiviral therapies (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Antitubercular and Anticancer Potential
- Kamdar, Haveliwala, Mistry, & Patel (2011) synthesized novel chromeno[2,3-d]pyrimidine derivatives and assessed their in vitro antitubercular and antimicrobial activities. Some derivatives exhibited pronounced antitubercular and antimicrobial activities, indicating their potential in combating tuberculosis and related infections (Kamdar, Haveliwala, Mistry, & Patel, 2011).
- Sherif & Yossef (2013) evaluated coumarino-[4,3-d]-pyrimidine derivatives for their anticancer properties, revealing potential applications in cancer therapy. These findings suggest that derivatives of the compound may have utility in developing new cancer treatments (Sherif & Yossef, 2013).
Eigenschaften
IUPAC Name |
7-bromo-2-(2-methoxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O3/c1-23-15-5-3-2-4-12(15)16-20-17(22)13-9-10-8-11(19)6-7-14(10)24-18(13)21-16/h2-8H,9H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVAQXSHHBOFDPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=C(CC4=C(O3)C=CC(=C4)Br)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-((4-chlorobenzyl)thio)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2730318.png)
![3-((4-chlorophenyl)sulfonyl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propanamide](/img/structure/B2730320.png)


![7-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2730325.png)
![N-(2,4-difluorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2730326.png)
![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2730330.png)
![1-(3,4-dichlorophenyl)-N-ethyl-N-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2730333.png)
![Naphtho[2,3-d][1,3]dioxole-2-carboxylic acid](/img/structure/B2730334.png)



![N-[2-[(1-Cyanocyclobutyl)-methylamino]-2-oxoethyl]-2,4-difluorobenzamide](/img/structure/B2730340.png)
